Egfr-IN-33 vs. Compound I-33 from US10106508: WT EGFR Potency Comparison
Egfr-IN-33 demonstrates a 31.9% lower inhibitory potency against wild-type EGFR autophosphorylation compared to the closely related Compound I-33 from US10106508. This difference in potency may translate to a distinct selectivity window, potentially impacting the therapeutic index and off-target effects on normal cells [1][2].
| Evidence Dimension | Inhibition of wild-type EGFR autophosphorylation |
|---|---|
| Target Compound Data | IC50 = 160 nM |
| Comparator Or Baseline | Compound I-33 (US10106508, CHEMBL3806066): IC50 = 109 nM |
| Quantified Difference | Egfr-IN-33 is 1.47-fold less potent (31.9% higher IC50) |
| Conditions | In vitro kinase assay: preincubation for 30 mins followed by ATP addition, measured after 1 hr by kinase-glo assay. Source: BindingDB BDBM50171913 [1][2]. |
Why This Matters
Lower wild-type EGFR potency can be a desirable characteristic for reducing dose-limiting toxicities (e.g., skin rash, diarrhea) commonly associated with EGFR inhibitors, making Egfr-IN-33 a potentially safer tool compound for in vivo studies where wild-type inhibition is a concern.
- [1] BindingDB. (n.d.). BDBM50171913 (CHEMBL3806066, US10106508, Compound I-33) - WT EGFR IC50. View Source
- [2] BindingDB. (n.d.). BDBM50171913 - EGFR T790M/L858R IC50. View Source
